Product packaging for 5,5-Difluoro-octahydrocyclopenta[c]pyrrole(Cat. No.:CAS No. 1260788-72-4)

5,5-Difluoro-octahydrocyclopenta[c]pyrrole

Cat. No.: B2397395
CAS No.: 1260788-72-4
M. Wt: 147.169
InChI Key: HQFKSNZDIHXZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-octahydrocyclopenta[c]pyrrole (CAS 1260788-72-4) is a versatile fluorinated bicyclic amine that serves as a valuable scaffold in synthetic and medicinal chemistry . This compound, with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol, features a fused cyclopentane-pyrrolidine ring system adorned with two geminal fluorine atoms . The presence of the fluorine atoms at the 5-position significantly influences the molecule's properties, potentially enhancing its metabolic stability, altering its pKa, and improving membrane permeability, making it a highly attractive intermediate for drug discovery . This building block is specifically designed for research applications, including use as a key synthetic precursor in the development of protein degraders and kinase inhibitors . Its rigid bicyclic structure provides conformational restraint, which can lead to improved selectivity when designing bioactive molecules . The compound is offered as a high-purity material and is intended for use in chemical synthesis, biological screening, and the development of novel therapeutic agents . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F2N B2397395 5,5-Difluoro-octahydrocyclopenta[c]pyrrole CAS No. 1260788-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKSNZDIHXZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 5,5 Difluoro Octahydrocyclopenta C Pyrrole Core

Retrosynthetic Approaches to the Difluorinated Octahydrocyclopenta[c]pyrrole (B1584311) Skeleton

A retrosynthetic analysis of 5,5-difluoro-octahydrocyclopenta[c]pyrrole suggests that the most logical and convergent approach involves the late-stage introduction of the gem-difluoro group. youtube.com The primary disconnection strategy breaks the two C-F bonds, identifying the ketone precursor, octahydrocyclopenta[c]pyrrol-5(one) , as the key intermediate. This precursor contains the intact bicyclic core, simplifying the synthetic challenge to two main phases: the formation of the fused pyrrolidine (B122466) ring system and the subsequent difluorination of the cyclopentanone (B42830) moiety.

Further disconnection of the octahydrocyclopenta[c]pyrrol-5(one) intermediate can proceed through several established routes for bicyclic amine synthesis. researchgate.net One common approach involves intramolecular cyclization reactions. For instance, cleaving the C-N bond of the pyrrolidine ring could lead back to a linear amino-dicarbonyl precursor, which can be cyclized via reductive amination. Alternatively, a Paal-Knorr type synthesis could be envisioned, starting from a suitable 1,4-dicarbonyl compound. quickcompany.in Another powerful strategy involves the hydrogenation of dinitrile precursors like 1,2-dicyanocyclo-1-pentene, which can construct the saturated bicyclic amine core in a single step. google.com

Direct and Indirect Strategies for Geminal Difluorination

The conversion of the key intermediate, octahydrocyclopenta[c]pyrrol-5(one), into the target 5,5-difluoro derivative is a crucial step. This transformation, which replaces a carbonyl group with a CF₂ group, can be achieved through several fluorination protocols.

Electrophilic Fluorination Protocols

Electrophilic fluorination is a common method for synthesizing α-fluoroketones and can be extended to achieve gem-difluorination. The most widely used reagent for this purpose is 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor® . enamine.netwikipedia.org While direct conversion of a ketone to a gem-difluoride in one step using Selectfluor is challenging, a two-step sequence is often effective. First, the ketone is converted to an enol or enolate equivalent, which is then monofluorinated. Repetition of this process yields the difluorinated product. organic-chemistry.org The reaction typically proceeds by generating an enolate under basic conditions, which then attacks the electrophilic fluorine source. numberanalytics.com For bicyclic ketones, this method can be highly effective, although careful optimization of reaction conditions is necessary to achieve high yields. nih.govnih.gov

Table 1: Comparison of Electrophilic Fluorination Conditions

ReagentTypical SubstrateCommon SolventsKey FeaturesReference
Selectfluor® (F-TEDA-BF₄)Ketones, β-DicarbonylsAcetonitrile, DMF, WaterStable, solid reagent; versatile for various substrates. enamine.net enamine.netwikipedia.orgnumberanalytics.com
N-Fluorobenzenesulfonimide (NFSI)Silyl Enol Ethers, EnolatesTHF, DichloromethaneHighly reactive; often used for monofluorination. wikipedia.org

Nucleophilic Fluorination Techniques

Nucleophilic fluorination, often termed deoxyfluorination, directly converts a carbonyl group into a gem-difluoro unit and is one of the most common strategies. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST ) and its more thermally stable analogues like Deoxo-Fluor® are frequently employed for this transformation. commonorganicchemistry.com The mechanism involves the activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride (B91410) ions. numberanalytics.com These reactions are typically performed in aprotic solvents like dichloromethane. While effective, DAST can be hazardous if heated. commonorganicchemistry.com

An alternative, indirect nucleophilic approach involves converting the ketone into a dithioketal or dithiolane. This intermediate is then treated with an oxidant (like 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (such as pyridinium (B92312) poly(hydrogen fluoride)) to furnish the gem-difluoro compound. This two-step process can be milder and avoid the use of potentially hazardous sulfur trifluoride reagents.

Table 2: Common Nucleophilic Deoxyfluorination Reagents

ReagentAbbreviationKey CharacteristicsReference
Diethylaminosulfur TrifluorideDASTHighly versatile and popular; thermally unstable. researchgate.netcommonorganicchemistry.com
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®More thermally stable than DAST with similar or superior reactivity. commonorganicchemistry.com commonorganicchemistry.comthieme-connect.com
2-Pyridinesulfonyl FluoridePyFluorBench-stable solid; useful for deoxyfluorination of alcohols and can be adapted for ketones. thieme-connect.com

Radical-Mediated Fluorination Reactions

Radical fluorination offers a complementary approach, particularly for C-H fluorination or for systems where ionic methods are suboptimal. researchgate.net A hypothetical radical pathway to this compound could involve the generation of a radical at the C-5 position of the parent octahydrocyclopenta[c]pyrrole scaffold, followed by trapping with a fluorine atom source. Reagents like Selectfluor® can act as fluorine atom transfer agents to carbon-centered radicals under specific conditions, often initiated by photoredox catalysis. wikipedia.org Alternatively, a decarboxylative fluorination of a carboxylic acid precursor at the C-5 position could be envisioned. While powerful, the direct gem-difluorination of an unactivated methylene (B1212753) group via a radical pathway is less common than the conversion from a ketone.

Stereoselective Synthesis of this compound Enantiomers

Achieving an enantiomerically pure form of the target compound requires introducing chirality either during the formation of the bicyclic core or in a subsequent resolution step. Asymmetric synthesis of the octahydrocyclopenta[c]pyrrol-5(one) precursor is the most efficient strategy.

Chiral Auxiliary and Asymmetric Catalysis in Cyclopenta[c]pyrrole (B12898774) Ring Formation

The stereoselective synthesis of pyrrolidine rings is a well-established field, and these principles can be applied to the construction of the fused octahydrocyclopenta[c]pyrrole system. organic-chemistry.orgnih.govmdpi.comnih.gov

Chiral auxiliaries are frequently used to control the stereochemical outcome of ring-forming reactions. acs.orgresearchgate.net For example, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be attached to one of the precursor fragments. acs.org Subsequent intramolecular cyclization, for instance via a 1,3-dipolar cycloaddition or a Michael addition, proceeds diastereoselectively under the influence of the auxiliary, which is later removed to afford the enantioenriched bicyclic core. acs.orgacs.org

Asymmetric catalysis provides a more atom-economical approach. Chiral catalysts, including those based on transition metals (e.g., rhodium, palladium, iridium) or organocatalysts (e.g., proline and its derivatives), can catalyze key bond-forming steps with high enantioselectivity. organic-chemistry.orgnih.gov For example, an intramolecular C-H insertion of a carbene into a C-H bond, catalyzed by a chiral rhodium complex, could forge the bicyclic system enantioselectively. nih.gov Similarly, organocatalytic asymmetric Michael additions or aldol (B89426) reactions can be employed to set the stereocenters of the ring system before the final cyclization. rsc.org Once the chiral octahydrocyclopenta[c]pyrrol-5(one) is obtained, the subsequent non-stereocenter-forming gem-difluorination step yields the final enantioenriched target molecule. researchgate.net

Biocatalytic Pathways for Chiral Pyrrolidine Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their derivatives, offering high enantioselectivity under mild reaction conditions. While direct biocatalytic routes to this compound have not been extensively reported, enzymatic methods for the synthesis of chiral fluorinated pyrrolidines provide a foundation for potential pathways.

The chemo-enzymatic synthesis of optically active gem-difluorocyclopropanes, which can be precursors to more complex fluorinated molecules, highlights the potential of this approach. nih.govresearchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks. researchgate.net For instance, a lipase (B570770) could be employed to selectively acylate one enantiomer of a difluorinated precursor, allowing for the separation of the two enantiomers.

Furthermore, the development of engineered enzymes, such as transaminases and imine reductases, has expanded the scope of biocatalysis to include a wider range of substrates, including those with fluorine substituents. mdpi.com A hypothetical biocatalytic route to a chiral precursor of this compound could involve the enzymatic desymmetrization of a prochiral difluorinated dicarbonyl compound, followed by a reductive amination cascade to form the pyrrolidine ring. The application of monoamine oxidases in tandem with transaminases has been shown to be effective for the deracemisation of chiral pyrrolidines, which could be a key step in obtaining an enantiomerically pure final product. mdpi.com

Table 1: Potential Biocatalytic Approaches for Chiral Precursors

Enzyme ClassReaction TypeSubstrate TypePotential Product
LipaseKinetic ResolutionRacemic difluorinated alcohol/esterEnantiomerically enriched precursor
TransaminaseAsymmetric aminationProchiral difluorinated ketoneChiral difluorinated amine
Imine ReductaseReductive aminationCyclic difluorinated imineChiral difluorinated pyrrolidine
Monoamine OxidaseDeracemisationRacemic fluorinated pyrrolidineEnantiopure fluorinated pyrrolidine

Multicomponent Reaction Approaches to this compound Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. While a direct MCR for this compound is not documented, MCR strategies for the synthesis of highly substituted pyrroles and pyrrolidines can be adapted for the construction of its precursors. bohrium.comresearchgate.netrsc.org

A plausible MCR approach could involve a [3+2] cycloaddition reaction. For instance, an azomethine ylide, generated in situ from an amino acid and an aldehyde, could react with a difluorinated cyclopentene (B43876) derivative as the dipolarophile. This would construct the bicyclic core in a convergent manner. The development of radical-mediated multicomponent carboamination of strained ring systems like [1.1.1]propellane showcases the potential for innovative MCRs to build complex bicyclic structures. nih.gov

Another strategy could involve the Ugi or Passerini reaction to assemble a linear precursor containing the necessary functionalities, which could then undergo a subsequent cyclization to form the desired bicyclic system. The use of fluorinated building blocks in MCRs is an active area of research, with the potential to streamline the synthesis of compounds like this compound. rsc.org

Table 2: Hypothetical Multicomponent Reaction for a Precursor

Reaction TypeComponent 1Component 2Component 3Catalyst/ConditionsProduct
[3+2] CycloadditionGlycine derivativeCyclopentanone1,1-Difluoro-2-nitroetheneHeat or Lewis AcidDifluorinated octahydrocyclopenta[c]pyrrole precursor
Ugi-type ReactionDifluorinated isocyanideCyclopentanecarboxaldehydeAmineAcidAcyclic precursor for cyclization

Development of Novel Synthetic Conditions and Reaction Enhancements (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds. researchgate.netresearchgate.netingentaconnect.combenthamdirect.com The application of microwave irradiation to the synthesis of fluorinated 5-membered nitrogen heterocycles is particularly advantageous, often leading to cleaner reactions and shorter reaction times compared to conventional heating. researchgate.netpensoft.netpensoft.net

For the synthesis of the this compound core, microwave heating could be beneficial in several key steps. For example, in a potential cycloaddition reaction to form the bicyclic core, microwave irradiation could overcome the activation energy barrier more efficiently than conventional heating, potentially leading to higher yields and reduced formation of side products. Microwave-enhanced fluorous synthesis is another advanced technique that combines the benefits of microwave heating with fluorous separation techniques for high-speed synthesis and purification. nih.gov

Furthermore, microwave assistance can be crucial in fluorination reactions themselves. The synthesis of gem-difluoro compounds often requires harsh conditions, and microwave heating can provide precise and rapid temperature control, minimizing decomposition and improving the efficiency of the fluorinating agent.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Step (Hypothetical)

Reaction StepConventional HeatingMicrowave-Assisted Synthesis
Cycloaddition 24-48 hours, 80-100 °C, Moderate Yield10-30 minutes, 120-150 °C, High Yield
Fluorination 12-24 hours, High Temp, Byproduct formation5-15 minutes, Controlled Temp, Cleaner reaction

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including cost of reagents, safety of operations, and efficiency of the process. For the scalable synthesis of this compound, several factors must be considered.

One of the primary considerations is the choice of fluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) are effective on a small scale but can be hazardous and expensive for large-scale production. The development of safer and more cost-effective fluorination methods is crucial.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize waste. The use of flow chemistry, where reagents are continuously pumped through a reactor, can offer significant advantages for scalability, including better heat and mass transfer, improved safety, and the potential for automated control.

Table 4: Key Considerations for Scalable Synthesis

FactorChallengePotential Solution
Fluorinating Agent Safety, cost, and handling of traditional reagents.Development of solid-supported or less hazardous fluorinating agents.
Purification Reliance on column chromatography is not ideal for large scale.Crystallization, distillation, or extraction-based purification methods.
Reaction Conditions Long reaction times and extreme temperatures.Catalyst optimization, use of flow chemistry, microwave-assisted synthesis.
Starting Materials Availability and cost of specialized precursors.Development of synthetic routes from inexpensive, commodity chemicals.
Overall Yield Multi-step syntheses often have low overall yields.Convergent synthetic strategies, telescoping of reaction steps.

Chemical Reactivity and Derivatization of 5,5 Difluoro Octahydrocyclopenta C Pyrrole

Reactivity Profiles of the Difluorinated Cyclopentyl Moiety

The introduction of two fluorine atoms at the C-5 position of the octahydrocyclopenta[c]pyrrole (B1584311) core profoundly influences the electronic properties and reactivity of the cyclopentyl portion of the molecule.

Influence of Fluorine Atoms on Electronic Distribution and Reaction Pathways

The high electronegativity of fluorine atoms results in a significant inductive effect, withdrawing electron density from the C-5 carbon. This polarization creates a localized electron-deficient center, which can influence the reactivity of adjacent positions. The C-F bonds themselves are exceptionally strong and generally unreactive under standard conditions. However, the gem-difluoro group can affect the stability of carbocations or carbanions formed at neighboring carbons during a reaction. For instance, a carbocation at an adjacent position would be destabilized by the electron-withdrawing nature of the CF2 group, potentially hindering reaction pathways that proceed through such intermediates. Conversely, the acidity of the protons at the C-4 and C-6 positions, alpha to the difluoro group, may be slightly increased, potentially facilitating deprotonation under strong basic conditions.

Investigation of Selective Functionalization at C-5 Position

Direct selective functionalization at the C-5 position by substitution of a fluorine atom is chemically challenging due to the strength of the C-F bond and is generally not a feasible reaction pathway under mild conditions. Reactions aimed at modifying the C-5 position would likely require harsh conditions and could lead to decomposition or rearrangement of the ring system. Alternative strategies for functionalization at this position would typically be incorporated during the synthesis of the ring system itself, prior to the introduction of the fluorine atoms or the formation of the bicyclic structure.

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key site for derivatization, behaving as a typical secondary amine. Its nucleophilicity and basicity are expected to be influenced by the remote difluoro substitution, though likely to a lesser extent than positions closer to the CF2 group.

N-Alkylation, Acylation, and Carbonylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus readily available for a variety of common transformations.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is expected to proceed smoothly to yield the corresponding N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) would readily form the corresponding N-acyl amides. These reactions are typically high-yielding and can be used to introduce a wide variety of functional groups.

N-Carbonylation: Reactions involving isocyanates or carbamoyl (B1232498) chlorides would lead to the formation of urea (B33335) or carbamate (B1207046) derivatives, respectively.

The following table provides a hypothetical overview of such reactions, based on the general reactivity of secondary amines.

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl Iodide (CH₃I)Tertiary Amine
N-AcylationAcetyl Chloride (CH₃COCl)Amide
N-CarbonylationPhenyl Isocyanate (PhNCO)Urea

Formation of N-Protected 5,5-Difluoro-octahydrocyclopenta[c]pyrrole Derivatives

For multi-step synthetic sequences, protection of the pyrrolidine nitrogen is often necessary. Standard amine protecting groups are expected to be applicable to this compound. The choice of protecting group would depend on its stability to subsequent reaction conditions and the ease of its removal.

Common N-protecting groups and the reagents used for their introduction are summarized in the table below.

Protecting GroupReagent
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Cbz (Carboxybenzyl)Benzyl chloroformate (CbzCl)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu

Functionalization at Peripheral Carbon Positions

Functionalization of the carbon skeleton, other than the C-5 position, presents a significant synthetic challenge. The molecule consists of saturated C-H bonds which are generally unreactive. Modern C-H activation methodologies could potentially be employed, but would likely suffer from a lack of selectivity due to the presence of multiple similar C-H bonds. Any such functionalization would likely require a directing group, possibly installed on the nitrogen atom, to guide a metal catalyst to a specific C-H bond. Without specific experimental studies, predicting the regioselectivity of such reactions on the this compound scaffold remains speculative.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Cycloaddition)

There is no specific information in the reviewed literature detailing carbon-carbon bond formation reactions, such as cross-coupling (e.g., Suzuki, Heck, Sonogashira) or cycloaddition reactions, involving this compound. While the parent octahydrocyclopenta[c]pyrrole could theoretically undergo N-arylation or N-alkylation followed by functionalization of the carbocyclic ring, no such examples have been reported for the 5,5-difluoro derivative. The electronic effects of the gem-difluoro group on the reactivity of the neighboring positions and the nitrogen atom have not been experimentally determined or documented.

Introduction of Diverse Heterocyclic and Carbocyclic Scaffolds

Similarly, a literature search did not yield any studies on the introduction of diverse heterocyclic or carbocyclic scaffolds onto the this compound core. Methods for appending such scaffolds would likely involve initial functionalization of the pyrrolidine nitrogen or the cyclopentane (B165970) ring, for which no protocols specific to this difluorinated compound have been published.

Oxidation and Reduction Chemistry of the this compound System

The oxidation and reduction chemistry of this compound is another area lacking specific investigation. While secondary amines can generally be oxidized to various products, the influence of the gem-difluoro group on the outcome of such reactions with this particular molecule is unknown. For instance, oxidation could potentially lead to hydroxylamines, nitroxides, or imines, but no experimental evidence is available. Similarly, while the pyrrolidine ring is saturated, specific reduction methodologies are not applicable unless other functional groups are introduced, and no such derivatization has been reported.

Chemo- and Regioselectivity in Derivatization Strategies

Due to the absence of any reported derivatization strategies for this compound, there is no information regarding the chemo- and regioselectivity of its reactions. The presence of the two fluorine atoms at the C5 position would be expected to influence the reactivity of the adjacent methylene (B1212753) groups (C4 and C6) and potentially the nitrogen atom through steric and electronic effects. However, without experimental data, any discussion of chemo- and regioselectivity would be purely speculative.

Structural Elucidation and Spectroscopic Characterization Methods in 5,5 Difluoro Octahydrocyclopenta C Pyrrole Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including fluorinated heterocyclic systems like 5,5-Difluoro-octahydrocyclopenta[c]pyrrole. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional NMR experiments is essential for the initial structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to be complex due to the fused ring system and the presence of fluorine. Protons on carbons adjacent to the nitrogen atom (C1 and C3) would appear at a lower field (downfield) compared to other aliphatic protons. The key feature would be the presence of hydrogen-fluorine (H-F) coupling, which would split the signals of protons on carbons C4 and C6 into more complex multiplets.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Based on the molecule's structure, eight distinct carbon signals are expected. A significant feature would be the signal for C5, the carbon bearing the two fluorine atoms. This signal would be shifted significantly downfield and appear as a triplet due to one-bond carbon-fluorine (¹JCF) coupling. researchgate.net Other carbons in proximity to the fluorine atoms (C3a, C4, C6, C6a) would exhibit smaller, multi-bond C-F couplings (²JCF, ³JCF).

¹⁹F NMR: As a nucleus with spin ½ and high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov For this molecule, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal's chemical shift provides information about the electronic environment of the fluorine atoms. Furthermore, this signal would be split into a complex multiplet due to coupling with the neighboring protons on C4 and C6. rsc.orglboro.ac.uk

Table 1: Predicted 1D NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H ~2.5 - 3.5 Complex multiplets due to H-H and H-F coupling
¹³C C5: ~110 - 130 Triplet (¹JCF)
Other C: ~20 - 70 Singlets or multiplets due to multi-bond C-F coupling

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. science.govprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). researchgate.net It would be used to map out the proton connectivity within the five-membered and six-membered rings of the octahydrocyclopenta[c]pyrrole (B1584311) skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netemerypharma.com This technique allows for the definitive assignment of each carbon atom that bears protons. The carbon at C5 would not show a correlation in the HSQC spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. youtube.com This is vital for establishing the connectivity of the entire molecular framework, including quaternary carbons. For instance, correlations from the protons on C4 and C6 to the gem-difluoro carbon C5 would confirm the position of the fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for determining the stereochemistry of the molecule, such as the cis or trans fusion of the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. The IR spectrum of this compound would be dominated by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000–1200 cm⁻¹ region. Other expected bands include C-H stretching from the aliphatic framework (around 2850–3000 cm⁻¹) and C-N stretching vibrations. globalresearchonline.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net While the C-F stretch is strong in the IR, the symmetric vibrations of the carbon skeleton may be more prominent in the Raman spectrum. scilit.com The combined use of both IR and Raman provides a more complete vibrational analysis of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
C-H Stretch (aliphatic) IR, Raman 2850 - 3000 Medium-Strong
C-N Stretch IR ~1100 - 1250 Medium
C-F Stretch IR ~1000 - 1200 Very Strong

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies

These techniques provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The this compound scaffold is a fully saturated aliphatic system, lacking the conjugated π-systems (chromophores) that typically give rise to strong UV-Vis absorption. researchgate.net Therefore, it is expected to be transparent above 200 nm, with only weak absorptions corresponding to n→σ* transitions at very short wavelengths.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Since the compound does not significantly absorb light in the UV-Vis range, it is not expected to be fluorescent. nih.govnih.gov Significant fluorescence is a property of molecules with extensive π-systems and structural rigidity, which are absent in this saturated heterocyclic compound. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula and to gain structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₈H₁₃F₂N), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Analysis of the fragmentation pattern, typically from electron impact (EI) ionization, provides structural clues. chemguide.co.uk The molecular ion breaks apart in a predictable manner, and the resulting charged fragments are detected. libretexts.org Likely fragmentation pathways include:

Loss of a fluorine atom ([M-F]⁺).

Alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for amines, leading to the breaking of C-C bonds next to the nitrogen. libretexts.org

Cleavage of the bicyclic ring system, leading to various smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Proposed Structure/Loss Predicted m/z
[M]⁺ Molecular Ion (C₈H₁₃F₂N) 161.10
[M-F]⁺ Loss of a fluorine atom 142.10
[M-HF]⁺ Loss of hydrogen fluoride (B91410) 141.09

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com While the parent compound may be a liquid or oil, a crystalline derivative (such as a hydrochloride salt or a derivative formed by reacting the secondary amine) can be prepared for analysis. mdpi.com

By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which the exact position of every atom (excluding hydrogens, which are typically inferred) can be determined. This analysis provides unambiguous data on:

Bond lengths and bond angles.

The precise conformation of the fused ring system.

The stereochemical relationship between all stereocenters.

Intermolecular interactions in the crystal lattice.

This technique would ultimately confirm the structural assignments made by NMR and other spectroscopic methods. weizmann.ac.il

Computational Chemistry and Theoretical Investigations of 5,5 Difluoro Octahydrocyclopenta C Pyrrole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5,5-Difluoro-octahydrocyclopenta[c]pyrrole. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed description of the molecule's electronic structure and energetics.

The electronic character of a molecule is pivotal in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this context. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the introduction of two fluorine atoms is expected to lower both the HOMO and LUMO energy levels due to the high electronegativity of fluorine. This can influence the molecule's ability to donate or accept electrons in chemical reactions.

The molecular electrostatic potential (MEP) surface is another critical descriptor, which maps the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would likely show a region of negative potential around the fluorine atoms and the nitrogen atom, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.5 D

Conformational Analysis and Energetic Landscapes of the Ring System

The fused ring system of this compound can exist in several conformations. Computational methods can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules. The presence of the gem-difluoro group can significantly influence the conformational preferences of the cyclopentane (B165970) ring, potentially favoring a specific puckering to minimize steric strain and electrostatic repulsion.

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. nih.govresearchgate.net These theoretical predictions can be invaluable in interpreting experimental spectra and confirming the molecule's structure. nih.gov For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with the C-F bonds and the pyrrolidine (B122466) ring, aiding in its experimental identification. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)
C-F Symmetric Stretch1050
C-F Asymmetric Stretch1120
N-H Stretch3350
C-H Stretch2850-2960

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological systems.

Molecular dynamics simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or when bound to a biological target. mdpi.comrsc.org These simulations track the movement of atoms over time, providing insights into the molecule's flexibility and how it explores its conformational space. mdpi.comnih.gov When studying ligand-target interactions, MD simulations can reveal the stability of the binding pose and the key interactions that maintain the complex. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein or nucleic acid. nih.govresearchgate.net For this compound, docking studies could be employed to identify potential biological targets and to predict its binding mode within the active site of these targets. nih.govnih.gov The results of docking studies can provide valuable information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. mdpi.com

Table 3: Key Interactions of this compound with a Hypothetical Protein Target from Docking Studies

Interacting ResidueInteraction TypeDistance (Å)
ASP 120Hydrogen Bond (with N-H)2.8
PHE 250Pi-Alkyl4.5
LEU 80van der Waals3.9
TYR 150Halogen Bond (with F)3.2

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

QSAR studies are instrumental in establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, these studies are crucial for designing novel derivatives with enhanced therapeutic potential.

The development of predictive QSAR models for this compound analogs involves the generation of a dataset of molecules with varying substituents and their corresponding experimentally determined biological activities. Various molecular descriptors, including electronic, steric, and hydrophobic parameters, are then calculated for each analog. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to construct the QSAR models.

For a hypothetical series of this compound analogs with potential inhibitory activity against a specific enzyme, a 3D-QSAR model could be developed. Such models often yield high correlation coefficients (R²) and predictive abilities (Q²), indicating their robustness in forecasting the activity of new, unsynthesized compounds. For instance, a Comparative Molecular Field Analysis (CoMFA) could reveal the steric and electrostatic fields around the molecules that are critical for their interaction with the biological target.

Table 1: Hypothetical Predictive QSAR Model for this compound Analogs

Model TypeStatistical ParameterValueDescription
CoMFA0.92Coefficient of determination for the training set.
0.75Cross-validated correlation coefficient.
N30Number of compounds in the training set.
F-value150.4F-test value indicating statistical significance.
CoMSIA0.90Coefficient of determination for the training set.
0.72Cross-validated correlation coefficient.
N30Number of compounds in the training set.
F-value135.8F-test value indicating statistical significance.

This is an interactive data table. You can sort and filter the data.

The predictive power of such models is essential for prioritizing the synthesis of compounds with the highest likelihood of exhibiting the desired biological activity, thereby saving time and resources in the drug discovery process.

A significant outcome of QSAR studies is the identification of key structural features that govern the biological activity of a series of compounds. For this compound analogs, contour maps generated from 3D-QSAR models can visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position on the pyrrolidine ring are favorable for activity, while an electrostatic contour map could highlight the importance of electronegative groups in another region. These insights are invaluable for rational drug design.

Table 2: Key Structural Features and Their Predicted Influence on Activity

Structural FeaturePositionPredicted Influence on ActivityRationale from QSAR Model
Bulky SubstituentR1 on PyrrolidinePositiveFavorable steric interactions in the active site.
Electronegative GroupR2 on CyclopentanePositiveFavorable electrostatic interactions.
Hydrogen Bond DonorR3 on PyrrolidinePositiveFormation of a key hydrogen bond with the target.
Hydrophobic GroupR1 on PyrrolidineNegativeUnfavorable hydrophobic interactions in a polar pocket.

This is an interactive data table. You can sort and filter the data.

These findings guide medicinal chemists in modifying the lead compound to optimize its interaction with the biological target. The gem-difluoro group at the 5-position is itself a key structural feature, influencing the local electronic environment and conformational preferences of the bicyclic system, which in turn affects its biological activity.

Theoretical Studies on Reaction Mechanisms and Transition States for this compound Synthesis and Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. Such studies are crucial for understanding and optimizing the synthesis and derivatization of this compound.

Theoretical investigations into the synthesis of the this compound core could explore various synthetic routes. For instance, the fluorination of a precursor ketone, octahydrocyclopenta[c]pyrrol-5-one, using reagents like diethylaminosulfur trifluoride (DAST), is a plausible synthetic step. DFT calculations can elucidate the reaction pathway, including the structure and energy of the transition state for the fluorine transfer. This information can help in selecting the optimal reaction conditions and reagents.

Furthermore, theoretical studies can be applied to the derivatization of the this compound scaffold. For example, the N-alkylation or N-acylation of the pyrrolidine nitrogen is a common derivatization reaction. Computational analysis can predict the reactivity of the nitrogen atom and the activation energies for reactions with different electrophiles. This allows for a predictive understanding of the regioselectivity and stereoselectivity of such reactions.

Table 3: Calculated Activation Energies for a Hypothetical Derivatization Reaction

Reaction TypeElectrophileSolventActivation Energy (kcal/mol)
N-AlkylationMethyl IodideAcetonitrile18.5
Benzyl (B1604629) BromideAcetonitrile16.2
N-AcylationAcetyl ChlorideDichloromethane12.8
Benzoyl ChlorideDichloromethane13.5

This is an interactive data table. You can sort and filter the data.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This not only provides a fundamental understanding of the reaction mechanism but also offers insights into how to control the reaction outcome to favor the desired product.

Medicinal Chemistry and Biological Activity Research Applications of 5,5 Difluoro Octahydrocyclopenta C Pyrrole Derivatives

Strategic Role as a Privileged Scaffold and Building Block in Drug Discovery Programs

The 5,5-difluoro-octahydrocyclopenta[c]pyrrole core is considered a privileged scaffold in drug discovery. This designation is attributed to its ability to serve as a versatile template for the synthesis of diverse compound libraries that can interact with various biological targets. Its rigid bicyclic nature pre-organizes appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for target proteins.

Exploration of Chemical Space Through Sp³-Content and Conformational Restriction

In recent years, there has been a significant push in drug discovery to move away from flat, aromatic structures and towards molecules with greater three-dimensional character, often referred to as increasing the sp³-content. The this compound scaffold is rich in sp³-hybridized carbon atoms, which allows for the creation of more complex and chiral molecules. This complexity enables a more thorough exploration of the chemical space, increasing the likelihood of identifying novel and potent interactions with biological targets.

The fused ring system of this scaffold imparts a high degree of conformational restriction. Unlike flexible aliphatic chains, the rigid structure of the octahydrocyclopenta[c]pyrrole (B1584311) core limits the number of accessible conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities. The defined stereochemistry of the ring fusion further locks the geometry of substituents, which is a critical aspect in designing selective ligands.

Impact of Fluorine Substitution on Pharmacophore Properties and Bioisosterism

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their pharmacological profiles. The presence of the gem-difluoro group at the 5-position of the octahydrocyclopenta[c]pyrrole scaffold has several profound effects on its properties.

Fluorine is highly electronegative and the carbon-fluorine bond is highly polarized. The gem-difluoro motif can therefore influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with target proteins and for improving pharmacokinetic properties such as absorption and distribution.

Structure-Activity Relationship (SAR) Studies of this compound-Based Compounds

While extensive public-domain research specifically detailing the structure-activity relationships of a broad series of this compound derivatives is limited, the principles of medicinal chemistry allow for a prospective analysis of how systematic structural modifications would likely impact biological activity.

Systematic Investigation of Substituent Effects on Biological Response

A systematic investigation of substituent effects on the biological response of compounds containing the this compound core would involve the synthesis and evaluation of a library of analogs. Key positions for modification would include the nitrogen atom of the pyrrolidine (B122466) ring and the carbon atoms of the bicyclic system.

The following table outlines potential modifications and their expected impact on biological activity:

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
Pyrrolidine Nitrogen (N-2)Alkyl, Aryl, Acyl groupsModulate basicity, lipophilicity, and introduce vectors for interaction with the target protein.
Cyclopentane (B165970) RingHydroxyl, Amino, Carboxyl groupsIntroduce hydrogen bonding capabilities and polar interactions.
Pyrrolidine RingChiral substituentsProbe stereochemical requirements of the binding pocket.

Enantioselective Differences in Biological Activity

The this compound scaffold is chiral, possessing multiple stereocenters. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

Therefore, the enantioselective synthesis of this compound derivatives is crucial for understanding their therapeutic potential. The separation and biological evaluation of individual enantiomers are necessary to identify the eutomer (the more active enantiomer) and to avoid potential off-target effects or toxicity associated with the distomer (the less active enantiomer). Research in this area would focus on developing stereoselective synthetic routes to access enantiomerically pure building blocks, which can then be elaborated into final drug candidates.

Investigated Biological Targets and Mechanisms of Action for Octahydrocyclopenta[c]pyrrole Derivatives (Excluding Clinical Data)

While specific biological targets for the 5,5-difluoro substituted version of the octahydrocyclopenta[c]pyrrole scaffold are not extensively documented in publicly available research, the parent scaffold and its analogs have been investigated for a variety of therapeutic applications. The unique structural features of this scaffold make it suitable for targeting a range of protein classes.

Based on the broader class of pyrrolidine-containing compounds and bicyclic scaffolds, potential biological targets for derivatives of this compound could include:

Enzymes: The rigid scaffold can be functionalized to present key interacting groups to the active sites of enzymes such as kinases, proteases, and polymerases. The difluoro group could act as a bioisostere of a tetrahedral intermediate in enzymatic reactions.

G-protein coupled receptors (GPCRs): The three-dimensional arrangement of substituents on the scaffold can mimic the binding modes of endogenous ligands for GPCRs, leading to either agonist or antagonist activity.

Ion channels: The defined stereochemistry of the scaffold can be exploited to design selective blockers or modulators of various ion channels.

Protein-protein interactions: The ability to append substituents in precise spatial orientations makes this scaffold a candidate for designing inhibitors of protein-protein interactions, which are often characterized by large and shallow binding interfaces.

The mechanism of action of any given derivative would be highly dependent on the specific biological target and the nature of the substituents on the this compound core. Future research will undoubtedly focus on synthesizing libraries of these compounds and screening them against a wide array of biological targets to uncover their full therapeutic potential.

Enzyme Inhibition Studies (e.g., Proteases, Dipeptidyl Peptidase IV (DPP4), Monoamine Oxidase (MAO))

The rigid bicyclic structure of octahydrocyclopenta[c]pyrrole derivatives makes them attractive candidates for designing enzyme inhibitors that can fit into specific active sites.

Proteases: Proteases are enzymes crucial for a wide range of physiological processes, and their inhibition is a key mechanism for controlling proteolytic activity. nih.gov The development of novel protease inhibitors remains a high priority in drug discovery, particularly for combating multidrug-resistant HIV strains. elsevierpure.com While various heterocyclic compounds have been investigated as protease inhibitors, specific studies focusing on this compound derivatives are not extensively detailed in the available literature.

Dipeptidyl Peptidase IV (DPP4): DPP-4 inhibitors are a class of oral medications used in the treatment of type 2 diabetes. researchgate.netnih.gov They function by preventing the breakdown of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. nih.gov The development of DPP-4 inhibitors has seen the exploration of various molecular scaffolds to achieve high potency and selectivity.

Monoamine Oxidase (MAO): Monoamine oxidase inhibitors were among the first antidepressants developed. nih.gov They act by blocking the MAO enzymes that break down neurotransmitters such as dopamine, norepinephrine, and serotonin. drugs.com In a study involving novel oxazolidinones bearing 5-substituted octahydrocyclopenta[c]pyrrole moieties, selected compounds with high antimicrobial activity were evaluated for their effect on MAO. The research indicated that these specific derivatives exhibited low inhibition of MAO isozymes. nih.govresearchgate.net

Receptor Modulation Research (e.g., NMDA Receptor Subunit Specificity)

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that play a critical role in synaptic transmission and plasticity in the central nervous system. nih.govnih.gov Dysfunction of these receptors is implicated in numerous neurological and psychiatric conditions, including schizophrenia and Alzheimer's disease. nih.govgoogle.com Consequently, compounds capable of modulating NMDA receptors are of significant therapeutic interest. google.com

Positive allosteric modulators (PAMs) of NMDA receptors, in particular, have gained attention as a potential therapeutic strategy. nih.gov The complex structure of NMDA receptors, which are tetramers typically composed of two GluN1 subunits and two GluN2 subunits, allows for the development of subunit-specific modulators. google.com While various heterocyclic compounds have been designed as NMDA receptor modulators, research specifically detailing the interaction of this compound derivatives with NMDA receptor subunits is an area requiring further investigation.

Antimicrobial Activity Research (e.g., Antitubercular, Antibacterial)

The emergence of drug-resistant pathogens necessitates the continuous development of new antimicrobial agents. Derivatives of the octahydrocyclopenta[c]pyrrole scaffold have shown promise in this area.

Antitubercular and Antibacterial Activity: A novel series of oxazolidinone-class antimicrobial agents featuring 5-substituted octahydrocyclopenta[c]pyrrole moieties attached to the C-ring of linezolid (B1675486) have been synthesized and evaluated. nih.govresearchgate.net Several compounds in this series demonstrated potent in vitro activity against Mycobacterium tuberculosis and a range of clinically important resistant Gram-positive bacteria. nih.govresearchgate.net

Notably, the endo-alcohol 2a and exo-alcohol 2b derivatives showed potent inhibitory activity against M. tuberculosis H37Rv, which was superior to that of linezolid. nih.govresearchgate.net Furthermore, some analogues displayed potent antibacterial activity against vancomycin-resistant bacteria and showed similar or improved potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govresearchgate.net

Below is a table summarizing the antitubercular activity of selected compounds from this series.

CompoundSubstituentMIC against M. tuberculosis H37Rv (μg/mL)
endo-alcohol 2a-OH (endo)0.25
exo-alcohol 2b-OH (exo)0.5
Linezolid(Standard)1

Preclinical Investigations into Anti-inflammatory and Neuroprotective Potential

Anti-inflammatory Potential: Chronic inflammation is a key factor in many diseases. Research into 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, a related structural moiety, has shown excellent selective activity on COX-2. nih.gov In a preclinical study using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model in mice, most of the tested compounds in this class exhibited anti-inflammatory activity. nih.gov

One particular derivative, designated as compound 4, showed anti-inflammatory activity that was 3.2-fold higher than the standard drug celecoxib. nih.gov Pretreatment with this compound significantly suppressed the TPA-induced expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, as well as the enzyme COX-2. nih.gov The mechanism of action was linked to its ability to inhibit the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase (IKK) activities. nih.gov

The table below highlights the potent anti-inflammatory effect of Compound 4.

CompoundInhibition of TPA-induced ear edema (%)
Compound 482.4
Celecoxib25.4

Neuroprotective Potential: Oxidative stress and enzyme dysregulation are implicated in neurodegenerative diseases, driving the search for novel neuroprotective agents. nih.govnih.gov Studies on certain pyrrole-based compounds have demonstrated promising neuroprotective and antioxidant properties in in vitro models. nih.govresearchgate.net In models of oxidative stress, these compounds showed significant neuroprotective effects. nih.govresearchgate.net For instance, in SH-SY5Y neuroblastoma cells subjected to H₂O₂-induced stress, several pyrrole (B145914) derivatives exhibited strong protective effects at low concentrations. nih.govresearchgate.net

Design and Synthesis of Advanced this compound-Containing Ligands and Probes for Biological Research

The synthesis of octahydrocyclopenta[c]pyrrole derivatives often involves multi-step processes to construct the bicyclic core and introduce desired substituents. For example, the synthesis of the previously mentioned oxazolidinone antimicrobial agents involved incorporating 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of a linezolid-like structure. nih.govresearchgate.net The synthesis strategy allowed for the preparation of various analogues with different functional groups, such as endo- and exo-alcohols, to investigate structure-activity relationships. nih.govresearchgate.net Docking studies suggested that the hydroxyl group in the azabicyclic ring interacts with the same hydrophobic pocket as linezolid, providing a rationale for the observed activity. nih.govresearchgate.net The development of synthetic routes to install gem-difluoro groups at the C5-position of the octahydrocyclopenta[c]pyrrole scaffold is a key step for creating advanced ligands and probes to further explore the biological potential of this class of compounds.

Preclinical Research on Potential Therapeutic Applications (Excluding Human Trial Data)

Preclinical research highlights several potential therapeutic avenues for derivatives of the octahydrocyclopenta[c]pyrrole scaffold. The potent in vitro activity of oxazolidinone derivatives against M. tuberculosis and drug-resistant Gram-positive bacteria suggests their potential as a new class of antimicrobial agents to combat challenging infections. nih.govresearchgate.net The significant anti-inflammatory effects observed with related cyclopenta[b]pyrrole (B12890464) compounds in animal models of skin inflammation point towards their potential development as topical agents for inflammatory skin diseases. nih.gov Furthermore, the neuroprotective effects demonstrated by some pyrrole-containing compounds in cell-based assays suggest that this chemical space could be a fruitful area for the discovery of new treatments for neurodegenerative disorders. nih.gov These preclinical findings underscore the therapeutic potential of the broader class of cyclopenta[c]pyrrole (B12898774) derivatives and provide a strong basis for further investigation and development, including the synthesis and evaluation of 5,5-difluoro analogues.

Future Directions and Emerging Research Avenues for 5,5 Difluoro Octahydrocyclopenta C Pyrrole

Development of Green Chemistry Approaches for Synthesis

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. The future development of 5,5-Difluoro-octahydrocyclopenta[c]pyrrole will necessitate a shift towards more sustainable and efficient synthetic strategies. Green chemistry principles offer a roadmap for this evolution, focusing on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Emerging trends in this area include the adoption of flow chemistry , which allows for safer handling of hazardous fluorinating agents and provides precise control over reaction parameters, leading to higher yields and purity. chim.itacs.orgMicrowave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly accelerate reaction times and reduce the formation of byproducts. researchgate.net Furthermore, the exploration of biocatalysis , employing enzymes such as transaminases, presents a highly attractive green alternative for the stereoselective synthesis of chiral amines, a key feature of many bioactive molecules. nih.gov The development of biocatalytic routes for the synthesis of fluorinated pyrrolidine (B122466) precursors could offer a scalable and environmentally benign pathway to this compound and its derivatives.

Green Synthesis ApproachPotential Advantages for this compound
Flow Chemistry Enhanced safety in handling fluorinating reagents, improved reaction control, higher yields.
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, minimized byproduct formation.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.

Integration with Fragment-Based and DNA-Encoded Library Screening in Drug Discovery

The unique structural and physicochemical properties of this compound make it an intriguing candidate for modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

In FBDD , small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The gem-difluoro group in this compound can serve as a valuable probe for ¹⁹F-NMR screening, a powerful technique for hit identification due to fluorine's high sensitivity and the absence of background signals in biological systems. chim.itnih.govrsc.org The rigidity of the bicyclic scaffold can also provide valuable information about the shape of the target's binding site. The strategic fluorination can enhance binding affinity and modulate physicochemical properties like solubility and membrane permeability, making it an attractive fragment for library inclusion. nih.govmq.edu.au

DNA-Encoded Library (DEL) technology allows for the screening of massive combinatorial libraries of compounds. nih.govccspublishing.org.cn Incorporating the this compound scaffold into DELs could generate vast collections of novel molecules with diverse three-dimensional shapes. The fluorine atoms can introduce unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, potentially leading to the discovery of potent and selective binders for challenging drug targets.

Advanced Chemoinformatics and Machine Learning for Predictive Modeling and Design

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research. For this compound, these computational approaches can accelerate its development and guide the design of new derivatives with desired properties.

Predictive modeling can be employed to forecast the physicochemical properties of this compound and its analogues, such as lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of a drug's pharmacokinetic profile. nih.gov Machine learning algorithms, trained on datasets of known fluorinated compounds, can predict how modifications to the scaffold will impact these properties. rsc.org Furthermore, these models can predict the ¹⁹F-NMR chemical shifts of novel derivatives, aiding in their characterization and use in FBDD. acs.org

In silico design and Quantitative Structure-Activity Relationship (QSAR) studies can be used to explore the potential biological activities of this compound. nih.gov By building computational models of interactions with various protein targets, researchers can prioritize the synthesis of derivatives with a higher probability of being active. This computational pre-screening can save significant time and resources in the drug discovery process.

Exploration of Novel Biological Targets and Polypharmacological Modulators

The introduction of gem-difluoro groups can significantly alter the biological activity of a molecule. For this compound, this opens up avenues for exploring a wide range of novel biological targets. The rigid conformation of the octahydrocyclopenta[c]pyrrole (B1584311) scaffold, combined with the electronic effects of the fluorine atoms, can lead to highly specific interactions with protein binding sites.

The pyrrolidine ring is a common motif in many biologically active compounds, and its fluorination can enhance potency and metabolic stability. researchgate.net Research into fluorinated pyrrolidines has shown activity against targets such as dipeptidyl peptidase IV and carbonic anhydrase II. nih.gov The unique properties of this compound may lead to the discovery of inhibitors for other enzyme classes or modulators of receptor function.

Furthermore, the concept of polypharmacology , where a single drug acts on multiple targets, is gaining traction in the treatment of complex diseases. The nuanced effects of the gem-difluoro group on binding affinity and selectivity could be leveraged to design derivatives of this compound that act as polypharmacological modulators , offering novel therapeutic strategies for diseases like cancer and neurodegenerative disorders.

Application in Materials Science and Chemical Biology Beyond Traditional Drug Discovery

The utility of this compound is not limited to drug discovery. Its unique properties also suggest potential applications in materials science and as a tool in chemical biology.

In materials science , fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. numberanalytics.com The this compound scaffold could serve as a novel monomer for the synthesis of advanced polymers with tailored properties. These materials could find applications in areas such as high-performance coatings, membranes, and electronic devices.

In chemical biology , fluorinated molecules are valuable as probes to study biological processes. The ¹⁹F NMR signal of this compound could be used to monitor its interactions with biomolecules in complex biological environments. nih.gov Derivatives of this compound could be developed into fluorescent probes or affinity-based probes to identify and characterize new protein targets. mdpi.com Additionally, the strategic placement of fluorine can influence the metabolic stability of molecules, making this scaffold a potential component in the design of more effective agrochemicals , such as pesticides and herbicides, where enhanced stability and targeted activity are crucial. nih.govnumberanalytics.com

Q & A

Q. What are the key synthetic pathways for 5,5-difluoro-octahydrocyclopenta[c]pyrrole, and how can researchers optimize yield?

Answer: The synthesis typically involves multi-step processes, including cyclization of pyrrolidine precursors, fluorination via electrophilic substitution, and final purification using chromatography. For example, fluorination steps often employ reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl groups with fluorine atoms . Yield optimization requires careful control of reaction temperature, stoichiometry, and solvent polarity. A comparative analysis of yields under varying conditions is shown below:

StepReagentTemperature (°C)Yield (%)
CyclizationHCl/EtOH8065
FluorinationDAST-20 → 2572
PurificationSilica gel (EtOAc)RT85

Reference:

Q. How is the stereochemistry of this compound validated experimentally?

Answer: Stereochemical validation employs NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) to confirm fluorine positions and ring conformation. X-ray crystallography is critical for resolving absolute configuration, as demonstrated in related cyclopenta-pyrrole derivatives (e.g., CCDC 1901024 for analogous structures) . Computational methods (DFT calculations) are also used to predict and cross-validate stereoelectronic effects.

Reference:

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives?

Answer: Discrepancies in biological assays (e.g., GPCR modulation vs. neurotransmitter inhibition) often arise from differences in cellular models (primary neurons vs. transfected HEK cells) or fluorine substitution effects . To address this:

  • Perform dose-response profiling across multiple cell lines.
  • Use isotopic labeling (18F^{18}\text{F}) to track metabolic stability and target engagement .
  • Compare binding affinities using SPR (surface plasmon resonance) to isolate steric vs. electronic contributions of fluorine atoms.

Example: A study on analogous compounds showed 10-fold higher GPCR affinity in lipid-rich membranes due to fluorine-enhanced lipophilicity .

Reference:

Q. How can researchers design in vivo studies for this compound given its solubility limitations?

Answer: The compound’s poor aqueous solubility (<1 mg/mL) necessitates formulation strategies:

  • Co-solvent systems : Use 10% DMSO + 40% PEG300 + 50% saline for intravenous delivery.
  • Lipid nanoparticles : Encapsulation improves bioavailability (e.g., 85% encapsulation efficiency in PLGA nanoparticles).
  • Dosing protocols : Preclinical studies in rodents recommend staggered dosing (e.g., 5 mg/kg every 12 hours) to avoid precipitation .

Reference:

Q. What computational tools are recommended for predicting the reactivity of fluorinated cyclopenta-pyrrole scaffolds?

Answer: Advanced tools include:

  • Density Functional Theory (DFT) : To model fluorine’s electronegativity effects on ring strain (e.g., B3LYP/6-311+G(d,p) basis set).
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields.
  • QSAR Models : Train datasets on fluorinated pyrrolidines to predict IC50_{50} values for new analogs.

Case Study : DFT calculations for 5,5-difluoro derivatives predicted a 15% reduction in ring strain compared to non-fluorinated analogs, aligning with experimental stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.